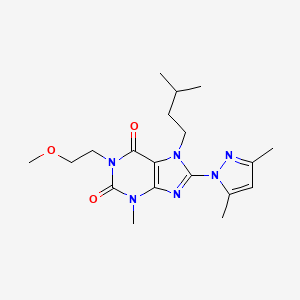

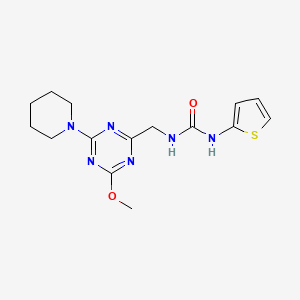

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

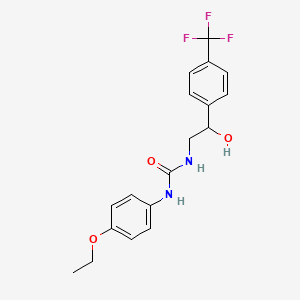

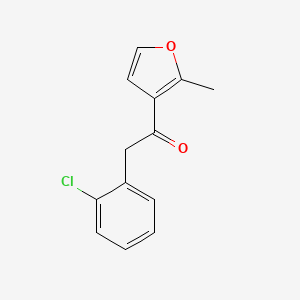

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

STK931816, also known as STK-001, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . The primary target of STK931816 is the non-mutant (wild type) copy of the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons, and upregulating its expression may restore functioning neurons and thereby prevent seizures and reduce non-seizure related comorbidities in Dravet Syndrome .

Mode of Action

STK931816 operates through a mechanism known as Targeted Augmentation of Nuclear Gene Output (TANGO). The compound binds to specific stretches of pre-messenger RNA (pre-mRNA), reducing the synthesis of non-productive mRNA via nonsense-mediated mRNA decay (NMD) exon exclusion, and increasing productive mRNA synthesis . This results in increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels .

Biochemical Pathways

The biochemical pathway affected by STK931816 involves the regulation of the SCN1A gene and the production of the Nav1.1 protein. By binding to the pre-mRNA of the SCN1A gene, STK931816 increases the production of productive mRNA, which in turn increases the production of the Nav1.1 protein . This can potentially restore the functioning of neurons and prevent seizures in patients with Dravet Syndrome .

Pharmacokinetics

The pharmacokinetics of STK931816 are currently being investigated in clinical trials . These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of STK931816, and their impact on the compound’s bioavailability . The results of these studies will provide valuable insights into how STK931816 is processed in the body and how it reaches its target sites.

Result of Action

The molecular and cellular effects of STK931816’s action involve the upregulation of the Nav1.1 protein. By increasing the production of this protein, STK931816 may restore the functioning of neurons, potentially preventing seizures and reducing non-seizure related comorbidities in Dravet Syndrome . This could make STK931816 a potential disease-modifying therapy for this condition .

Action Environment

The action, efficacy, and stability of STK931816 could potentially be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and light can affect the stability and efficacy of many drugs

Propiedades

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O3/c1-12(2)7-8-23-15-16(20-18(23)25-14(4)11-13(3)21-25)22(5)19(27)24(17(15)26)9-10-28-6/h11-12H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJMHXHNKPPVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)

![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)

![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)

![(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2477170.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2477175.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)